
tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate: is a complex organic compound that features a pyrazole ring substituted with a tert-butyl ester and a boron-containing dioxaborinane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.
Introduction of the tert-butyl ester group: This is often done using tert-butyl chloroformate in the presence of a base.
Attachment of the dioxaborinane group: This step involves the reaction of the pyrazole derivative with a boronic acid or ester under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborinane group can be oxidized to form boronic acids or esters.
Reduction: The pyrazole ring can be reduced under specific conditions to yield corresponding hydropyrazoles.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Hydropyrazoles.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it useful in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
In biology and medicine, this compound can be used as a precursor for the synthesis of bioactive molecules. Its unique structure allows for the development of novel pharmaceuticals with potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with nucleophiles, making it useful in various catalytic and synthetic applications.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-[5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]azetidine-1-carboxylate
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is unique due to its combination of a pyrazole ring with a boron-containing dioxaborinane group. This structural feature imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
tert-butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-10-9-14(5,6)21-15(20-10)11-7-8-16-17(11)12(18)19-13(2,3)4/h7-8,10H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGMYFSEQVYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=NN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
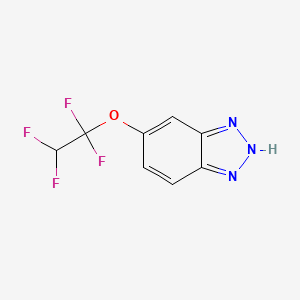

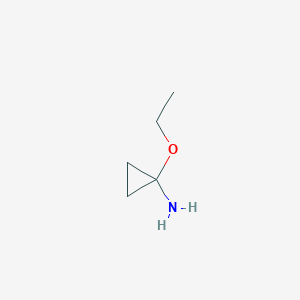

![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)
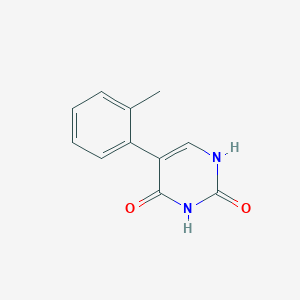
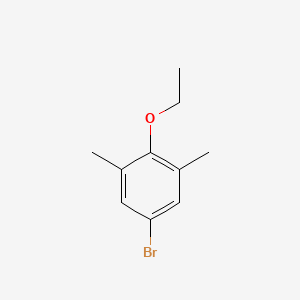


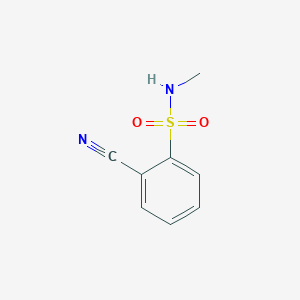
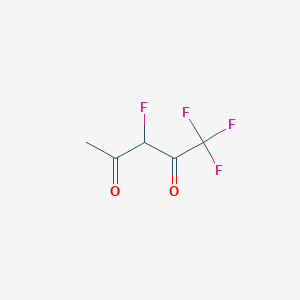
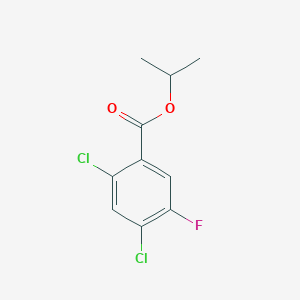
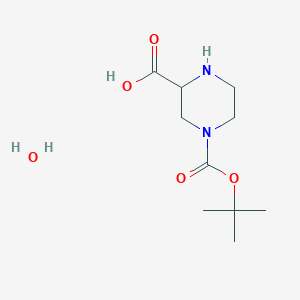
![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine](/img/structure/B6327823.png)
